![molecular formula C21H13N3OS2 B2746618 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681174-11-8](/img/structure/B2746618.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . It is also a component of various dyes and rubber products .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction promoted by iodine .Physical And Chemical Properties Analysis
Benzothiazole derivatives exhibit luminescent properties, which can be used in the development of optical materials .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide derivatives have been synthesized and tested for their antimicrobial properties. For instance, a study reported the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some of these molecules surpassed the reference drugs in inhibitory effect against the pathogenic strains used, demonstrating significant potential in antimicrobial agent development (Bikobo et al., 2017).
Anticancer Activity
The anticancer activities of this compound and its derivatives have also been explored. Research into new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides showed promising results against various bacterial and fungal species, including those associated with plant, animal, and human pathogens, as well as food-contaminating species. Some compounds exhibited potent antimicrobial activity, with specific derivatives showing high efficacy against fungal infections, indicating their potential as lead compounds for developing new antimicrobial and possibly anticancer therapies (Incerti et al., 2017).
Sensing and Detection Applications
Benzothiazole derivatives have been utilized in the development of chemosensors for physiological pH sensing. A benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions in different states based on tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound was effectively used as a ratiometric fluorescent chemosensor for pH, demonstrating significant potential for detecting pH fluctuation in biosamples and neutral water samples (Kai Li et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their role as corrosion inhibitors for carbon steel in acidic environments. Studies indicate that these compounds can provide significant protection against steel corrosion, highlighting their potential application in industrial settings to prevent material degradation (Zhiyong Hu et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction results in the disruption of the biosynthesis of arabinogalactan, leading to the death of the mycobacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the mycobacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good pharmaceutical properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This leads to the death of the mycobacterium, making the compound a potent anti-tubercular agent .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLNNAIOXEHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

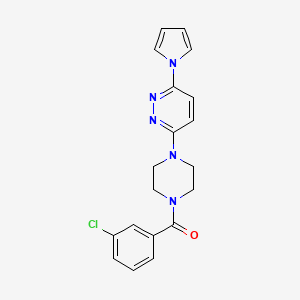
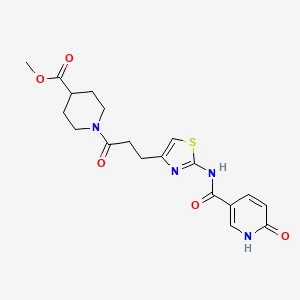
![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)
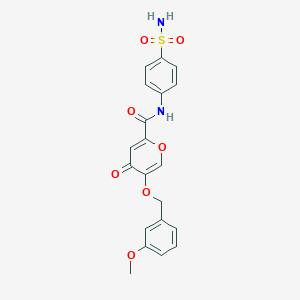
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746545.png)
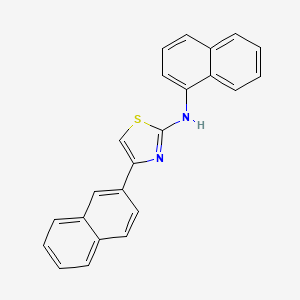

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)
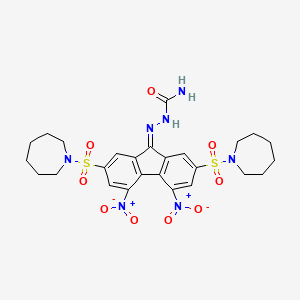
![ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2746553.png)
![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)
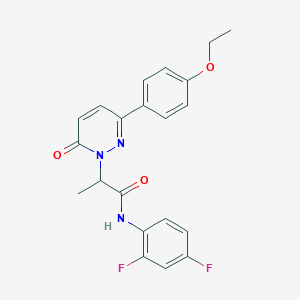
![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)